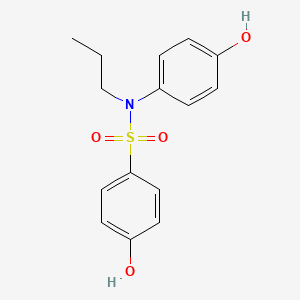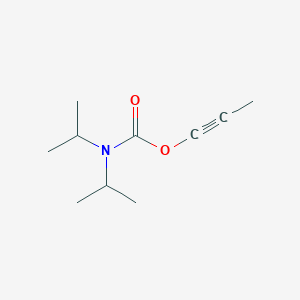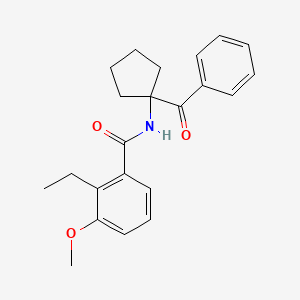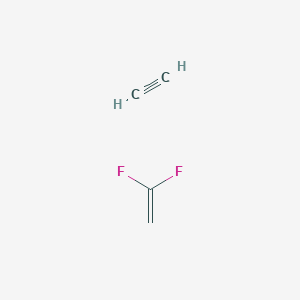
4-Hydroxy-N-(4-hydroxyphenyl)-N-propylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-N-(4-hydroxyphenyl)-N-propylbenzene-1-sulfonamide is an organic compound known for its unique chemical structure and properties. This compound features a sulfonamide group attached to a benzene ring, with hydroxyl groups positioned at specific locations on the aromatic rings. Its chemical formula is C15H17NO4S.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-(4-hydroxyphenyl)-N-propylbenzene-1-sulfonamide typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 4-hydroxy-N-propylaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling temperature, pressure, and pH ensures consistent product quality. The final product is typically isolated through filtration, washing, and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-N-(4-hydroxyphenyl)-N-propylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
4-Hydroxy-N-(4-hydroxyphenyl)-N-propylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-N-(4-hydroxyphenyl)-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfonamide groups play a crucial role in binding to these targets, leading to the modulation of their activity. This compound may also interfere with cellular signaling pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-N-(4-hydroxyphenyl)benzamide
- 4-Hydroxy-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide
- 4-Hydroxy-N-(4-hydroxyphenyl)-N-ethylbenzene-1-sulfonamide
Uniqueness
4-Hydroxy-N-(4-hydroxyphenyl)-N-propylbenzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of both hydroxyl and sulfonamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
877814-65-8 |
|---|---|
Formule moléculaire |
C15H17NO4S |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
4-hydroxy-N-(4-hydroxyphenyl)-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO4S/c1-2-11-16(12-3-5-13(17)6-4-12)21(19,20)15-9-7-14(18)8-10-15/h3-10,17-18H,2,11H2,1H3 |
Clé InChI |
DRYRKBPFODUZCI-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Phosphabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B12598518.png)
![Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B12598524.png)
![(1E)-3-(Furan-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B12598540.png)
![Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]-](/img/structure/B12598542.png)




![2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol](/img/structure/B12598566.png)

![4-[(2,4-Diaminofuro[2,3-d]pyrimidin-5-yl)methyl]benzoic acid](/img/structure/B12598570.png)

![3-Hydroxy-4-(2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12598578.png)
